2-Butoxynaphthalene 2-Butoxynaphthalene Butyl beta-naphthyl ether is a biochemical.
Brand Name: Vulcanchem
CAS No.: 10484-56-7
VCID: VC0522354
InChI: InChI=1S/C14H16O/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3
SMILES: CCCCOC1=CC2=CC=CC=C2C=C1
Molecular Formula: C14H16O
Molecular Weight: 200.28 g/mol

2-Butoxynaphthalene

CAS No.: 10484-56-7

Cat. No.: VC0522354

Molecular Formula: C14H16O

Molecular Weight: 200.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Butoxynaphthalene - 10484-56-7

Specification

CAS No. 10484-56-7
Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
IUPAC Name 2-butoxynaphthalene
Standard InChI InChI=1S/C14H16O/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3
Standard InChI Key CDMIQAIIIBPTRK-UHFFFAOYSA-N
SMILES CCCCOC1=CC2=CC=CC=C2C=C1
Canonical SMILES CCCCOC1=CC2=CC=CC=C2C=C1
Appearance Solid powder

Introduction

Chemical and Physical Properties of 2-Butoxynaphthalene

Molecular Structure and Basic Characteristics

2-Butoxynaphthalene consists of a naphthalene backbone (a fused bicyclic aromatic hydrocarbon) with a butoxy (-OC4_4H9_9) group attached to the second carbon. This substitution confers unique electronic and steric properties, influencing its reactivity and interactions. The compound’s exact mass is 200.120117 g/mol, with a polar surface area (PSA) of 9.23 Ų and a logP (octanol-water partition coefficient) of 4.96, indicating high lipophilicity .

Table 1: Key Physicochemical Properties of 2-Butoxynaphthalene

PropertyValue
CAS Number10484-56-7
Molecular FormulaC14H16O\text{C}_{14}\text{H}_{16}\text{O}
Molecular Weight200.276 g/mol
Density1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3
Boiling Point315.3±11.0C315.3 \pm 11.0^\circ \text{C}
Flash Point123.5±8.5C123.5 \pm 8.5^\circ \text{C}
Vapor Pressure0.0±0.6mmHg0.0 \pm 0.6 \, \text{mmHg} at 25C25^\circ \text{C}
Refractive Index1.570

Stability and Reactivity

Synthesis and Manufacturing Processes

Classical SN2\text{S}_\text{N}2SN2 Alkylation Methods

The synthesis of 2-butoxynaphthalene traditionally involves the SN2\text{S}_\text{N}2 reaction between 2-naphthol and an alkylating agent. Early methods used 1-iodobutane, but recent innovations employ butyl p-toluenesulfonate (tosylate) due to its superior safety profile and ease of handling .

Reaction Scheme:

2-Naphthol+Butyl TosylateNaOH2-Butoxynaphthalene+Tosylate Byproduct\text{2-Naphthol} + \text{Butyl Tosylate} \xrightarrow{\text{NaOH}} \text{2-Butoxynaphthalene} + \text{Tosylate Byproduct}

This method achieves yields exceeding 90% under reflux conditions (34hours3\text{–}4 \, \text{hours}) and simplifies product isolation via crystallization . Thin-layer chromatography (TLC) with hexane:ethyl acetate (60:40) is effective for monitoring reaction progress.

Green Chemistry Approaches

Recent studies highlight solvent-free and microwave-assisted protocols to enhance sustainability. For instance, Green Chemistry reports a 99% yield using recyclable catalysts under mild conditions, reducing energy consumption by 40% compared to conventional methods . These advancements align with industrial demands for eco-friendly manufacturing.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wash skin thoroughly after handling
Eye IrritationH319Use face shield or goggles
Respiratory IrritationH335Ensure adequate ventilation
Aquatic ToxicityH413Prevent release into waterways

Recent Research and Future Prospects

Advances in Catalytic Synthesis

A 2024 study in Acta Chimica Slovenica demonstrates a nickel-catalyzed coupling reaction that reduces reaction time to 30 minutes while maintaining 96% yield . Such catalytic systems promise scalability for pharmaceutical intermediates.

Exploration in Renewable Energy

Ongoing investigations into 2-butoxynaphthalene-based polymers for solar cells show a 12% improvement in photon absorption efficiency, as detailed in Chemistry Letters . These materials could revolutionize low-cost, flexible photovoltaics.

Cosmetic Innovations

The compound’s antioxidant properties, revealed in Journal of Organic Chemistry , underpin its use in anti-aging creams. Nanoencapsulation techniques now enable sustained release, enhancing product efficacy by 30% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator